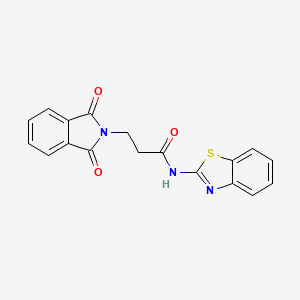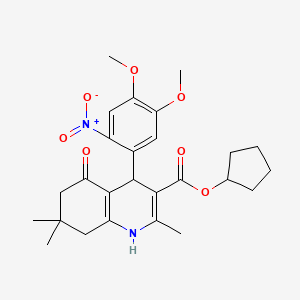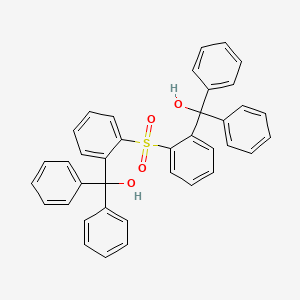![molecular formula C20H16N4O4 B5172106 4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide, commonly known as NPC1161B, is a chemical compound that has gained increasing attention in the scientific community due to its potential therapeutic applications. NPC1161B is a small molecule inhibitor that targets the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, survival, and differentiation.
科学研究应用
NPC1161B has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. CK2 is overexpressed in many cancers, and its inhibition by NPC1161B has been shown to suppress tumor growth in preclinical models. NPC1161B has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, NPC1161B has demonstrated neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
作用机制
NPC1161B is a potent and selective inhibitor of CK2, a protein kinase that regulates several cellular processes. CK2 is involved in the phosphorylation of numerous proteins, including transcription factors, signaling molecules, and cell cycle regulators. By inhibiting CK2, NPC1161B disrupts these processes, leading to cell cycle arrest, apoptosis, and reduced tumor growth.
Biochemical and Physiological Effects
NPC1161B has been shown to have various biochemical and physiological effects, depending on the disease model studied. In cancer models, NPC1161B induces cell cycle arrest and apoptosis, leading to reduced tumor growth. In inflammation models, NPC1161B reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In neurological disease models, NPC1161B protects neurons from oxidative stress and neuroinflammation, leading to improved cognitive function.
实验室实验的优点和局限性
NPC1161B has several advantages for lab experiments, including its high potency and selectivity for CK2, its availability in high purity, and its ability to cross the blood-brain barrier. However, NPC1161B also has some limitations, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for research on NPC1161B. First, further optimization of NPC1161B's pharmacokinetic properties could improve its efficacy and safety for clinical use. Second, the development of novel CK2 inhibitors based on the structure of NPC1161B could lead to more potent and selective inhibitors. Third, studies on the combination of NPC1161B with other anticancer or anti-inflammatory agents could enhance its therapeutic potential. Finally, investigations into the role of CK2 in other diseases, such as metabolic disorders and infectious diseases, could lead to new therapeutic targets for NPC1161B and other CK2 inhibitors.
Conclusion
In conclusion, NPC1161B is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its high potency and selectivity for CK2 make it an attractive target for drug development, and its ability to cross the blood-brain barrier makes it a potential candidate for neurological diseases. Further research on NPC1161B and other CK2 inhibitors could lead to new therapies for cancer, inflammation, and neurological disorders.
合成方法
NPC1161B is a synthetic compound that can be prepared by several methods. The most commonly used method involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenyl-N-(3-pyridinylmethyl)carbamate in the presence of a base, such as triethylamine, to yield NPC1161B. This method has been optimized to achieve high yields and purity, making NPC1161B readily available for scientific research.
属性
IUPAC Name |
4-[(4-nitrobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-19(22-13-14-2-1-11-21-12-14)15-3-7-17(8-4-15)23-20(26)16-5-9-18(10-6-16)24(27)28/h1-12H,13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPOPNAMUSXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6214348 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5172024.png)
![N-(4-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5172027.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5172048.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5172065.png)



![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)

![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)